molecular formula C18H22O2 B1683226 Trenbolone CAS No. 10161-33-8

Trenbolone

Cat. No.: B1683226
CAS No.: 10161-33-8
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-OWSLCNJRSA-N
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Mechanism of Action

Target of Action

Trenbolone, also known as trienolone or trienbolone, is a synthetic anabolic-androgenic steroid (AAS) of the nandrolone group . It primarily targets the androgen receptors in various vertebrate taxa, including fish . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .

Mode of Action

This compound has both anabolic and androgenic effects . Once metabolized, this compound esters increase the uptake of ammonium ions by muscles, leading to an increase in the rate of protein synthesis . This interaction with its targets leads to significant changes in muscle growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. By increasing the uptake of ammonium ions by muscles, this compound enhances the rate of protein synthesis . This leads to downstream effects such as increased muscle mass and strength .

Pharmacokinetics

This compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate . Plasma lipases then cleave the ester group in the bloodstream, leaving free this compound . The bioavailability of this compound when administered intramuscularly is between 80-100% . It is metabolized in the liver and has an elimination half-life of 6–8 hours . The primary route of excretion is through urine .

Result of Action

The primary molecular and cellular effects of this compound’s action are increased muscle mass and strength . It also has the effect of reducing body fat through thermogenic activity, as it increases body metabolism . In addition, it can lead to more prominent vascularity and greater muscle definition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound acetate is widely used in some parts of the world for its desirable anabolic effects on livestock . Several metabolites of the acetate, including 17β-trenbolone, have been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . This suggests that the environmental presence of this compound can potentially affect aquatic animals . Furthermore, the phototransformation products of this compound exhibit reduced sorption affinity and increased transport potential relative to more hydrophobic parent structures in soil-water systems .

Biochemical Analysis

Biochemical Properties

Trenbolone interacts with androgen receptors in muscle tissue, leading to increased protein synthesis and muscle growth . It is specifically nandrolone with two additional double bonds in the steroid nucleus . This compound does not metabolize to dihydrotestosterone (DHT) like other anabolic steroids, making it an appealing performance-enhancing drug .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates substantial muscle growth and protein synthesis in the body by binding to androgen receptors . This leads to pronounced performance and physique improvements. Using this compound to build lean muscle mass and increase strength carries a high risk of side effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with androgen receptors. It binds to these receptors, triggering a range of effects that help build muscle. These include increased protein synthesis rates, enhanced nitrogen retention in muscle tissue, and reduction in glucocorticoid hormones .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, repetitive misuse of this compound can lead to advanced heart failure

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. This compound acetate is administered as a pellet-type implant containing 80–200 mg for heifers and steers . Long-term abuse of this compound can lead to severe side effects, including increase in blood pressure, alterations of the cardiovascular system, liver toxicity, acne, hirsutism, sexual dysfunction, and a large series of psychiatric effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. To increase its effective half-life, this compound is administered as a prodrug as an ester conjugate such as this compound acetate, this compound enanthate, or this compound cyclohexylmethylcarbonate. Plasma lipases then cleave the ester group in the bloodstream leaving free this compound .

Subcellular Localization

It is known that this compound binds to androgen receptors, which are typically located in the cytoplasm and nucleus of cells

Chemical Reactions Analysis

Types of Reactions

Trenbolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include this compound acetate, this compound enanthate, and this compound hexahydrobenzylcarbonate .

Properties

IUPAC Name

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHPFQKXOUFFV-OWSLCNJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034192
Record name 17beta-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10161-33-8
Record name Trenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10161-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trenbolone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trenbolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11551
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17beta-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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